molecular formula C16H21N5O3 B2995883 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 2034276-05-4

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2995883
CAS No.: 2034276-05-4
M. Wt: 331.376
InChI Key: JCJCJOVZQJKDJT-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound characterized by the presence of a triazine ring substituted with a dimethylamino group, a methoxy group, and an acetamide group. This compound exhibits unique chemical and biological properties, making it an area of interest in various fields including chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the triazine core, followed by the introduction of the dimethylamino and methoxy groups via nucleophilic substitution reactions. The final step includes the attachment of the acetamide group to the triazine ring.

Reaction Conditions:

  • Preparation of the triazine core may involve cyclization reactions under acidic or basic conditions.

  • Introduction of the dimethylamino group may be achieved using dimethylamine under controlled temperature conditions.

  • The methoxy group is typically introduced via methylation reactions using methanol and a suitable catalyst.

  • The final acetamide group is added through an amidation reaction, often using acetic anhydride or acetyl chloride as reagents.

Industrial Production Methods

In industrial settings, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, including temperature, pressure, and solvent selection, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding N-oxides.

  • Reduction: Reduction reactions may convert the acetamide group to an amine group, or the triazine ring may undergo reduction.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, introducing different functional groups to the triazine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

  • Oxidation: N-oxides of the triazine ring.

  • Reduction: Reduced amines or partially hydrogenated triazine derivatives.

  • Substitution: Halogenated or alkylated triazine compounds.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology

The compound's biological applications include its use as a probe to study enzyme mechanisms and as a potential inhibitor for specific biochemical pathways.

Medicine

In medicine, the compound is explored for its pharmacological properties, including potential anti-cancer and antimicrobial activities. It acts on specific molecular targets within cells, disrupting critical biological processes.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The dimethylamino and methoxy groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. This interaction can lead to the inhibition or activation of key enzymes, affecting cellular processes and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Compared to similar triazine-based compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Similar Compounds

  • N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide: Lacks the methoxy group, leading to different reactivity and biological activity.

  • N-((4-(methoxy)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide: Lacks the dimethylamino group, affecting its binding affinity and efficacy.

  • N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(tolyloxy)acetamide: Differs in the substitution pattern on the aromatic ring, leading to varied chemical behavior.

Conclusion

This compound is a versatile compound with diverse applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions, making it valuable for synthesizing complex molecules and studying biological processes. The compound's specific interactions with molecular targets highlight its potential in medicinal chemistry and industrial applications, distinguishing it from similar compounds in its class.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-6-5-7-12(8-11)24-10-14(22)17-9-13-18-15(21(2)3)20-16(19-13)23-4/h5-8H,9-10H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJCJOVZQJKDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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